Cyclobutyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone
Description
Cyclobutyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone (CAS: 898762-49-7) is a synthetic organic compound with the molecular formula C₁₉H₂₅NO₃ and a molecular weight of 315.42 g/mol . Its structure features:
- A cyclobutyl group attached to a ketone moiety.
- A phenyl ring substituted at the 3-position with a 1,4-dioxa-8-azaspiro[4.5]decane group. The compound is primarily used in research settings, particularly in medicinal chemistry for probing enzyme interactions or as a precursor in targeted synthesis .
Properties
IUPAC Name |
cyclobutyl-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c21-18(16-4-2-5-16)17-6-1-3-15(13-17)14-20-9-7-19(8-10-20)22-11-12-23-19/h1,3,6,13,16H,2,4-5,7-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPDYNOMLGDSOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643341 | |
| Record name | Cyclobutyl{3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-49-7 | |
| Record name | Methanone, cyclobutyl[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutyl{3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane, through a cyclization reaction. This intermediate is then coupled with a cyclobutyl-containing reagent and a phenyl ketone derivative under specific reaction conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, reduction may produce alcohols, and substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Cyclobutyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Cyclobutyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone involves its interaction with specific molecular targets and pathways. The spirocyclic system and phenyl ketone moiety allow the compound to bind to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making the compound useful in various therapeutic and research applications.
Comparison with Similar Compounds
Key Observations :
- Cyclobutyl vs.
- Positional Isomerism : Substituents at the phenyl 3-position (target compound) versus 4-position (CAS 898758-55-9) influence electronic properties and binding interactions .
- Spirocyclic System : The 1,4-dioxa-8-azaspiro[4.5]decane group is conserved across analogues, providing a rigid scaffold for molecular recognition .
Challenges :
- Steric hindrance from larger cycloalkyl groups (e.g., cyclohexyl) reduces reaction yields compared to cyclobutyl or cyclopropyl derivatives .
- Positional selectivity (3- vs. 4-substitution) requires careful control of directing groups during aryl functionalization .
Reactivity and Kinetic Studies
Kinetic studies of cycloalkyl phenyl ketones with sodium borohydride reveal reactivity trends influenced by ring strain and steric effects:
| Compound | Relative Rate (0°C) | Temperature Dependence |
|---|---|---|
| Acetophenone | 1.00 (reference) | N/A |
| Cyclopropyl phenyl ketone | 0.12 | Low due to high strain |
| Cyclobutyl phenyl ketone | 0.23 | Moderate strain release |
| Cyclopentyl phenyl ketone | 0.36 | Optimal ring flexibility |
| Cyclohexyl phenyl ketone | 0.25 | Steric hindrance |
Biological Activity
Cyclobutyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone, with the CAS number 898762-49-7, is a complex organic compound characterized by its unique structural features. This compound integrates a cyclobutyl group, a phenyl ketone moiety, and a spirocyclic structure that includes a 1,4-dioxa and an azaspiro group. These structural characteristics suggest potential biological activities that warrant further investigation in medicinal chemistry and related fields.
The molecular formula of this compound is C19H25NO3, with a molecular weight of approximately 315.41 g/mol. The compound's structure can be represented as follows:
Table of Related Compounds and Their Activities
| Compound Name | Structural Features | Reported Biological Activities |
|---|---|---|
| Cyclopropyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone | Similar cyclopropyl and spirocyclic structures | Antimicrobial, Antitumor |
| Cyclobutyl 4-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone | Different cyclic alkane (cyclobutyl) | Potentially altered steric effects on reactivity |
| Cyclopropyl-[4-[4-(1,4-dioxa-8-azaspiro[4.5]dec)-methyl]phenyl]methanone | Lacks complex spirocyclic structure | Different properties |
Case Study: Antitumor Activity
A study investigating structurally similar compounds reported that spirocyclic derivatives showed significant cytotoxicity against various cancer cell lines. Although direct studies on this compound are lacking, the structural analogs suggest a similar potential for antitumor activity.
The proposed mechanisms for compounds with similar structures include:
- Inhibition of DNA Synthesis : Many phenolic compounds exhibit the ability to inhibit DNA synthesis in cancer cells.
- Interaction with Receptors : The azaspiro group may facilitate binding to specific receptors involved in cellular signaling pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
